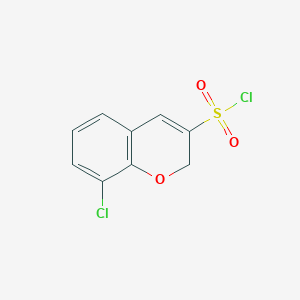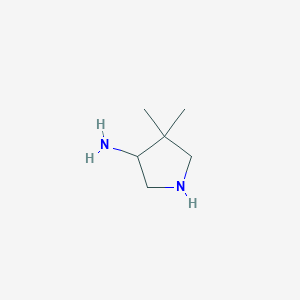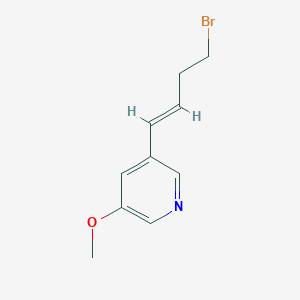
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromobut-1-en-1-yl group at the 3-position and a methoxy group at the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxypyridine.
Bromination: The 5-methoxypyridine undergoes bromination to introduce a bromine atom at the 3-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobut-1-ene to introduce the bromobut-1-en-1-yl group at the 3-position.
The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and waste management systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobut-1-en-1-yl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used. Conditions may involve acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may yield corresponding oxides or reduced forms.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobut-1-en-1-yl group can participate in covalent bonding with target molecules, while the methoxy group may influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromobut-1-en-1-yl)-5-methoxybenzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-(4-Bromobut-1-en-1-yl)-5-methoxyindole: Contains an indole ring, which may confer different biological activities.
Uniqueness
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine is unique due to the presence of both a bromobut-1-en-1-yl group and a methoxy group on a pyridine ring
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
3-[(E)-4-bromobut-1-enyl]-5-methoxypyridine |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-6-9(7-12-8-10)4-2-3-5-11/h2,4,6-8H,3,5H2,1H3/b4-2+ |
InChI-Schlüssel |
KWZFVQHYFQTOEZ-DUXPYHPUSA-N |
Isomerische SMILES |
COC1=CN=CC(=C1)/C=C/CCBr |
Kanonische SMILES |
COC1=CN=CC(=C1)C=CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



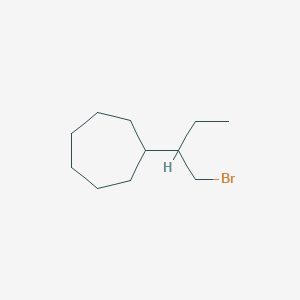


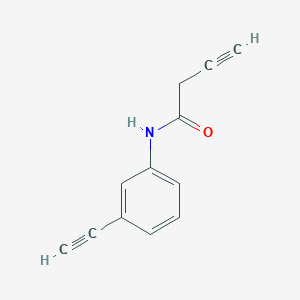
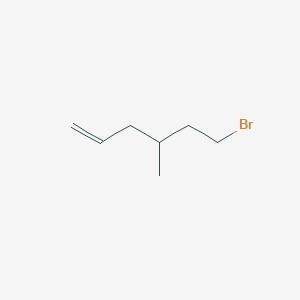
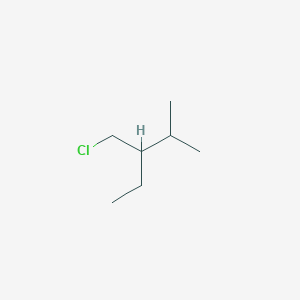
![2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
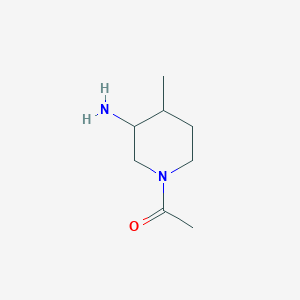
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)

